molecular formula C17H16F2N2O2S B4674039 N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea

Cat. No. B4674039
M. Wt: 350.4 g/mol
InChI Key: VJGHNFYWSGWGPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Difluoromethoxyphenylthiourea or Difluoromethoxyphenylthiocarbamide.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce the activity of certain enzymes in cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro, making it a potential candidate for further research. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to be toxic to both cancer and normal cells, making it difficult to use in vivo.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea. One direction is to study its potential as an anticancer agent in vivo. Another direction is to study its potential as a pesticide and herbicide in agriculture. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action.

Scientific Research Applications

N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea has potential applications in various fields of scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been studied for its antifungal and antibacterial properties and has shown potential in treating fungal and bacterial infections. Additionally, this compound has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

1-(4-acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2S/c1-10-9-14(23-16(18)19)7-8-15(10)21-17(24)20-13-5-3-12(4-6-13)11(2)22/h3-9,16H,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHNFYWSGWGPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792923
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Acetylphenyl)-3-[4-(difluoromethoxy)-2-methylphenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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